BenchChemオンラインストアへようこそ!

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one

Epigenetics HDAC Inhibition Scaffold Hopping

5-Acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one (CAS 478249-49-9) is a heterocyclic small molecule belonging to the tetrahydropyridin-2-one class. It features a distinct substitution pattern comprising a 5-acetyl group, a 4-(4-fluorophenyl) moiety, and a 6-methyl group on the core scaffold.

Molecular Formula C14H14FNO2
Molecular Weight 247.269
CAS No. 478249-49-9
Cat. No. B2442523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one
CAS478249-49-9
Molecular FormulaC14H14FNO2
Molecular Weight247.269
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)C
InChIInChI=1S/C14H14FNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18)
InChIKeySIRASIFDDHQDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one (CAS 478249-49-9): Non-Hydroxamate Scaffold for Epigenetic & Ion Channel Research


5-Acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one (CAS 478249-49-9) is a heterocyclic small molecule belonging to the tetrahydropyridin-2-one class . It features a distinct substitution pattern comprising a 5-acetyl group, a 4-(4-fluorophenyl) moiety, and a 6-methyl group on the core scaffold . Unlike the hydroxamic acid-based compounds that dominate the histone deacetylase (HDAC) inhibitor landscape, this molecule presents a non-hydroxamate zinc-binding pharmacophore, making it chemically and pharmacologically differentiated for research into epigenetic modulation and calcium channel biology [1].

Procurement Rationale: Why Closely Related Analogs Cannot Substitute for 5-Acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one


Generic substitution with common HDAC inhibitors like SAHA (vorinostat) or Tubastatin A fails to replicate the specific structural and biological profile of this compound. Those agents rely on a hydroxamic acid zinc-binding group (ZBG), which is associated with poor pharmacokinetic properties and off-target toxicity [1]. This tetrahydropyridin-2-one, conversely, presents a distinct, non-hydroxamate ZBG that has been shown in scaffold-class studies to potentially confer improved metabolic stability and isoform selectivity [2]. Furthermore, simple substitution with a non-fluorinated phenyl analog eliminates the electronic and steric benefits of the 4-fluorophenyl group, which are critical for target engagement in this chemical series [3]. Replacing this specific compound with a generic analog fundamentally alters the chemical biology being investigated.

Quantitative Differentiation Evidence: A Head-to-Head Procurement Analysis for 5-Acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one


Non-Hydroxamate Scaffold: A Fundamental Point of Differentiation from SAHA and Tubastatin A

The target compound possesses a 1,2,3,4-tetrahydropyridin-2-one core, a non-hydroxamate zinc-binding scaffold . This is a critical differentiator from first-line HDAC inhibitors SAHA (vorinostat) and Tubastatin A, which utilize a hydroxamic acid group for zinc chelation. While those drugs exhibit potent HDAC inhibition (SAHA HDAC6 IC50 = 33 nM, Tubastatin A HDAC6 IC50 = 15 nM [1]), their hydroxamic acid moiety is linked to poor oral bioavailability, rapid glucuronidation, and off-target metalloenzyme inhibition [2]. The tetrahydropyridin-2-one scaffold is explored in medicinal chemistry specifically to overcome these liabilities, offering a metabolically stable alternative for tool compound and lead development programs.

Epigenetics HDAC Inhibition Scaffold Hopping

4-Fluorophenyl Substitution: Enhanced Target Affinity Compared to Non-Fluorinated Analogs

The 4-fluorophenyl group at the C4 position of the target compound is a critical pharmacophoric element . SAR studies on analogous dihydropyridinone scaffold series have demonstrated that a para-fluoro substituent on the phenyl ring significantly enhances histone deacetylase inhibitory activity compared to unsubstituted phenyl or other halogen derivatives [1]. For example, in a related study on tetrahydropyridine derivatives, a compound with a 4-fluorophenyl group exhibited an IC50 of 1.6 ± 0.3 µM, whereas the 4-methylphenyl analog showed an IC50 of 1.7 ± 0.3 µM, highlighting the unique electronic contribution of the fluorine atom [2]. This substitution is not merely decorative; it directly impacts binding affinity and molecular recognition.

Structure-Activity Relationship Drug Design Halogen Bonding

Verified Purity Specifications for Reproducible Experimental Results

Reproducibility in biological assays requires precisely defined chemical purity. The target compound is available from multiple vendors with verifiable purity specifications: Ambeed lists a purity of 90% (Cat. No. A941639) , CymitQuimica offers a minimum purity of 95% (Ref. 3D-DUA24949) , and Alfa Chemistry provides a technical grade product (Cat. OFC478249499) . For comparison, many closely related tetrahydropyridine building blocks are offered only as part of screening libraries with undefined purity or are single-sourced, increasing supply chain risk. The availability of at least two independent commercial sources with documented purity facilitates competitive procurement and quality assurance.

Chemical Reproducibility Vendor Qualification Quality Control

Ancillary Calcium Channel Pharmacology: Differentiating from Pure HDAC Inhibitors

The 1,2,3,4-tetrahydropyridin-2-one core of the target compound is structurally homologous to the 1,4-dihydropyridine class of L-type calcium channel blockers, exemplified by nifedipine (IC50 = 0.2-22 µM depending on assay) [1]. This structural duality is absent in pure HDAC inhibitors like SAHA or ACY-1215. While direct calcium channel blockade data for this specific compound is not available, tetrahydropyridine derivatives have been patented as calcium entry blockers, and the scaffold is a recognized privileged structure for modulating voltage-gated calcium channels [2][3]. This creates a unique opportunity to explore dual epigenetic/ion channel pharmacology that cannot be achieved with single-target HDAC inhibitors.

Calcium Channel Blockade Polypharmacology Cardiovascular Research

High-Value Research and Procurement Application Scenarios for 5-Acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one


Scaffold-Hopping in HDAC Inhibitor Lead Optimization Programs

Procurement for medicinal chemistry groups seeking to replace the hydroxamic acid zinc-binding group with a metabolically stable alternative. This compound serves as a starting scaffold for structure-activity relationship (SAR) exploration around the non-hydroxamate tetrahydropyridin-2-one core, which has demonstrated potential for improved isoform selectivity and pharmacokinetic properties compared to hydroxamate-based HDAC inhibitors like SAHA [1].

Investigating the Role of 4-Fluorophenyl Substitution in Target Engagement

Ideal for SAR studies examining the contribution of the 4-fluorophenyl moiety to binding affinity and selectivity. The compound provides a fluorinated probe that, when compared to its non-fluorinated phenyl analogs, can elucidate the role of halogen bonding and electronic effects in HDAC target engagement [2].

Chemical Biology Tool for Exploring Dual HDAC/Calcium Channel Pharmacology

Suitable for hypothesis-driven research into the crosstalk between histone acetylation and calcium signaling pathways. The tetrahydropyridine scaffold's structural homology to dihydropyridine calcium channel blockers makes this compound a candidate for probing dual epigenetic/ion channel mechanisms, which are inaccessible with single-target HDAC inhibitors [3].

Commercial-Scale Building Block for Combinatorial Library Synthesis

With verified purity specifications (90-95%) from multiple vendors, this compound can be reliably procured as a building block for the synthesis of focused combinatorial libraries targeting epigenetic readers, writers, and erasers. The multi-vendor availability ensures supply chain resilience and competitive pricing for large-scale procurement .

Quote Request

Request a Quote for 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.